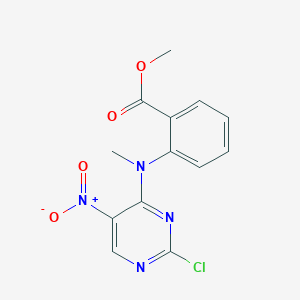

Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

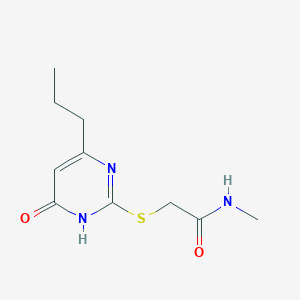

“Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate” is a chemical compound with the molecular formula C13H11ClN4O4 . It is a solid substance .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2,4-dichloro-5-nitropyrimidine with a methyl compound in the presence of N,N-diisopropylethylamine in 1,4-dioxane at 50℃ . The reaction yields the desired compound with an efficiency of 84.3% .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17ClN4O4/c1-5-8(11(18)21-4)16(7(2)3)10-9(17(19)20)6-14-12(13)15-10/h6-8H,5H2,1-4H3/t8-/m1/s1 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 322.70 . It is a solid substance and its storage temperature is between 2-8°C in an inert atmosphere .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Synthesis of N-10-methyl-4-thiofolic acid and related compounds

This research outlines the preparation of compounds as potential inhibitors of tetrahydrofolate cofactor forms, showcasing an intricate synthesis pathway that begins with the preparation of 2-acetylamino-4-(benzylthio)-6-chloro-5-nitropyrimidine. This work emphasizes the role of specific nitropyrimidine derivatives in developing inhibitors with potential therapeutic applications, despite the observed lack of significant activity in specific cancer cell lines (Elliott et al., 1975).

Reactions of methyl N-Methyl-N-(6-substituted-5-nitropyrimidin-4-yl)glycinates

This study investigates the chemical behavior of nitropyrimidin-4-yl glycinates in reactions with sodium alkoxides, leading to various transformation products. Such research provides insights into the reactivity of substituted nitropyrimidines, contributing to the broader understanding of heterocyclic chemistry and its implications for synthesizing novel compounds (Susvilo et al., 2006).

Novel synthesis processes

Biological Activities and Applications

Purine studies for enhancing antibiotic efficacy

Research on the synthesis of purines as amplifiers of phleomycin against E. coli highlights the role of nitropyrimidine derivatives in developing compounds that could potentially enhance the effectiveness of existing antibiotics. Such studies are pivotal in addressing the growing concern of antibiotic resistance by proposing novel strategies to augment antibiotic activity (Brown et al., 1972).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-methylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4O4/c1-17(9-6-4-3-5-8(9)12(19)22-2)11-10(18(20)21)7-15-13(14)16-11/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVYSBDKFUBZPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1C(=O)OC)C2=NC(=NC=C2[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Cyano-4-(morpholin-4-yl)phenyl]boronic acid](/img/structure/B2632232.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2632237.png)

![1-(3,4-Dimethoxybenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2632245.png)

![9-(5-chloro-2-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2632246.png)

![N-[2-(1-methylbenzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2632247.png)

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2632251.png)